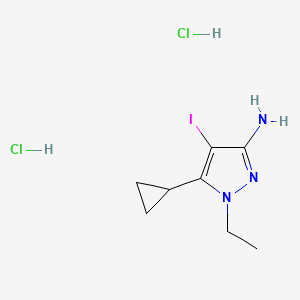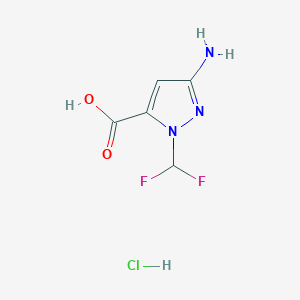
5-Cyclopropyl-1-ethyl-4-iodopyrazol-3-amine;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyclopropyl-1-ethyl-4-iodopyrazol-3-amine;dihydrochloride is a heterocyclic compound featuring a pyrazole ring substituted with cyclopropyl, ethyl, and iodine groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclopropyl-1-ethyl-4-iodopyrazol-3-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of cyclopropyl ethyl ketone with hydrazine hydrate to form the corresponding hydrazone, followed by iodination and cyclization to yield the desired pyrazole derivative .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to maximize yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed:
Oxidation: Formation of corresponding pyrazole N-oxide.
Reduction: Formation of the corresponding amine.
Substitution: Formation of azido-substituted pyrazole derivatives.
Scientific Research Applications
5-Cyclopropyl-1-ethyl-4-iodopyrazol-3-amine;dihydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a kinase inhibitor.
Industry: Utilized in the development of novel materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action of 5-Cyclopropyl-1-ethyl-4-iodopyrazol-3-amine;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can disrupt cellular pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
5-Amino-pyrazoles: These compounds share the pyrazole core structure and are used in similar applications, such as medicinal chemistry and organic synthesis.
Imidazoles: Another class of heterocyclic compounds with similar applications in pharmaceuticals and materials science.
Indole Derivatives: These compounds also exhibit diverse biological activities and are used in drug development.
Uniqueness: 5-Cyclopropyl-1-ethyl-4-iodopyrazol-3-amine;dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopropyl and iodine groups can enhance its reactivity and potential as a bioactive molecule.
Properties
Molecular Formula |
C8H14Cl2IN3 |
|---|---|
Molecular Weight |
350.02 g/mol |
IUPAC Name |
5-cyclopropyl-1-ethyl-4-iodopyrazol-3-amine;dihydrochloride |
InChI |
InChI=1S/C8H12IN3.2ClH/c1-2-12-7(5-3-4-5)6(9)8(10)11-12;;/h5H,2-4H2,1H3,(H2,10,11);2*1H |
InChI Key |
CJQPBJZPCIKETJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C(=N1)N)I)C2CC2.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(4-fluorophenyl)-7-methyl[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B12220984.png)
![4-{[(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)carbonyl]amino}benzoic acid](/img/structure/B12220992.png)

![5-Chloro-2-{[1-(cyclopentylmethyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B12221003.png)
![2-butoxy-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B12221005.png)
![1-[1-(difluoromethyl)-1H-pyrazol-5-yl]-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine](/img/structure/B12221009.png)
![N-(4-butylphenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12221015.png)
![5-Bromo-2-{[1-(thiolan-3-yl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B12221016.png)

![1-{3-cyano-5H,7H,8H-pyrano[4,3-b]pyridin-2-yl}-3-fluoropyrrolidine-3-carboxamide](/img/structure/B12221037.png)
![1-(2,2-difluoroethyl)-N-[(2-ethylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride](/img/structure/B12221040.png)

![3-(3,4-Dichlorophenyl)-7-(4-methylphenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo [4,3-e]pyrimidine](/img/structure/B12221045.png)
![2-[(1-Cyclopentylpiperidin-3-yl)methoxy]pyrimidine](/img/structure/B12221056.png)
